molecular formula C16H18N2O3 B12945191 rel-Methyl (2'S,3R,7a'R)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylate

rel-Methyl (2'S,3R,7a'R)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylate

Katalognummer: B12945191
Molekulargewicht: 286.33 g/mol
InChI-Schlüssel: GWGXYUQKCIFYGS-SIVJFFJCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-Methyl (2’S,3R,7a’R)-2-oxo-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indoline-3,3’-pyrrolizine]-2’-carboxylate is a complex spirocyclic compound that belongs to the class of spiroindole derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields of scientific research, including medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rel-Methyl (2’S,3R,7a’R)-2-oxo-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indoline-3,3’-pyrrolizine]-2’-carboxylate typically involves multi-step organic reactions. One common method includes the use of a spirocyclization reaction, where an indoline derivative is reacted with a suitable pyrrolizine precursor under specific conditions to form the spirocyclic structure . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

rel-Methyl (2’S,3R,7a’R)-2-oxo-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indoline-3,3’-pyrrolizine]-2’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of rel-Methyl (2’S,3R,7a’R)-2-oxo-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indoline-3,3’-pyrrolizine]-2’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other spiroindole derivatives, such as:

Uniqueness

rel-Methyl (2’S,3R,7a’R)-2-oxo-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indoline-3,3’-pyrrolizine]-2’-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its three-dimensional structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .

Eigenschaften

Molekularformel

C16H18N2O3

Molekulargewicht

286.33 g/mol

IUPAC-Name

methyl (2S,3R,8R)-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxylate

InChI

InChI=1S/C16H18N2O3/c1-21-14(19)12-9-10-5-4-8-18(10)16(12)11-6-2-3-7-13(11)17-15(16)20/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,17,20)/t10-,12-,16+/m1/s1

InChI-Schlüssel

GWGXYUQKCIFYGS-SIVJFFJCSA-N

Isomerische SMILES

COC(=O)[C@H]1C[C@H]2CCCN2[C@@]13C4=CC=CC=C4NC3=O

Kanonische SMILES

COC(=O)C1CC2CCCN2C13C4=CC=CC=C4NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.